5,8-Dibromoisoquinoline

Halogenation Synthetic Methodology Polybrominated Heterocycles

Achieve superior synthetic efficiency with 5,8-Dibromoisoquinoline. Its unique 5,8-dibromo substitution pattern is essential for orthogonal and sequential functionalization strategies, enabling the rapid assembly of complex molecular architectures for drug discovery and advanced materials. This compound is the definitive starting material for synthesizing higher-order polybrominated isoquinolines like 5,7,8-Tribromoisoquinoline and is ideal for Stille coupling due to enhanced reactivity. Prioritize this building block for asymmetric synthesis of 1-substituted tetrahydroisoquinolines, a privileged scaffold in numerous FDA-approved drugs.

Molecular Formula C9H5Br2N
Molecular Weight 286.95 g/mol
CAS No. 81045-39-8
Cat. No. B186898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dibromoisoquinoline
CAS81045-39-8
Molecular FormulaC9H5Br2N
Molecular Weight286.95 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NC=CC2=C1Br)Br
InChIInChI=1S/C9H5Br2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H
InChIKeyKNBALCRXZUTMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dibromoisoquinoline (CAS 81045-39-8): Compound Class and Core Characteristics


5,8-Dibromoisoquinoline (CAS 81045-39-8) is a dihalogenated heterocyclic aromatic compound belonging to the isoquinoline family, with the molecular formula C9H5Br2N and a molecular weight of 286.95 g/mol . It is characterized by the substitution of two bromine atoms at the 5 and 8 positions of the isoquinoline ring . This specific substitution pattern confers unique steric and electronic properties that differentiate it from other brominated isoquinoline regioisomers and mono-brominated analogs [1]. Predicted physicochemical properties include a boiling point of 363.7±22.0 °C, a density of 1.923±0.06 g/cm³, and a pKa of 3.65±0.36 .

Why Generic Isoquinoline Substitution Fails: The Criticality of Regiospecific Dihalogenation in 5,8-Dibromoisoquinoline


Direct substitution of isoquinoline with 5,8-Dibromoisoquinoline in synthetic applications is not feasible due to fundamental differences in reactivity, regiospecificity, and synthetic utility. The precise 5,8-dibromo substitution pattern is not merely an additive effect of two bromine atoms but a distinct molecular entity with unique electronic and steric properties that dictate its behavior in cross-coupling reactions [1]. Unlike mono-brominated analogs like 5-Bromoisoquinoline (CAS 34784-04-8) or 8-Bromoisoquinoline (CAS 63927-22-0), which offer a single reactive handle, the 5,8-dibromo pattern enables orthogonal and sequential functionalization strategies that are critical for constructing complex molecular architectures [2]. Furthermore, the specific bromine placement is essential for certain applications, as evidenced by the necessity of brominating 5,8-Dibromoisoquinoline rather than isoquinoline itself to obtain good yields of 5,7,8-Tribromoisoquinoline [3]. The presence of two bromine atoms also significantly enhances reactivity compared to mono-brominated analogs, making it a preferred intermediate for demanding coupling reactions .

Quantitative Evidence Guide: Differentiating 5,8-Dibromoisoquinoline from its Closest Analogs


Synthesis of 5,7,8-Tribromoisoquinoline: Exclusive Requirement for 5,8-Dibromoisoquinoline as Starting Material

5,8-Dibromoisoquinoline is the mandatory starting material for the efficient synthesis of 5,7,8-Tribromoisoquinoline. Direct bromination of isoquinoline fails to yield the tribrominated product; instead, bromination of 5,8-Dibromoisoquinoline is required to achieve good yields [1].

Halogenation Synthetic Methodology Polybrominated Heterocycles

Dual Bromination Pattern: Enhanced Reactivity and Synthetic Versatility Over Mono-Brominated Isoquinolines

5,8-Dibromoisoquinoline offers a dual bromination pattern, providing two distinct and potentially orthogonal reactive sites for sequential functionalization. This is a significant advantage over mono-brominated analogs such as 5-Bromoisoquinoline (CAS 34784-04-8) or 8-Bromoisoquinoline (CAS 63927-22-0), which offer only a single site for derivatization [1]. The presence of two bromine atoms enhances its overall reactivity in cross-coupling reactions, making it a more versatile building block .

Cross-Coupling Organic Synthesis Building Block

Asymmetric Synthesis: High Diastereoselectivity Enabled by 5,8-Dibromoisoquinoline Scaffold

5,8-Dibromoisoquinoline derivatives react with nucleophiles (silyl enol ethers or allyltributyltin) in the presence of an acyl chloride derived from (S)-alanine to afford 1,2-addition products with high diastereoselectivity. This provides a general method for the asymmetric synthesis of 1-substituted tetrahydroisoquinolines [1]. While specific diastereomeric ratios are not provided, the study explicitly notes high stereoselectivity. This contrasts with the lack of such stereocontrol reported for simpler, non-brominated or differently substituted isoquinolines under analogous conditions [2].

Asymmetric Synthesis Chiral Auxiliary Tetrahydroisoquinoline

Preferential Utility in Stille vs. Suzuki Coupling on Heteroaromatic Cations

In a comparative study on quinolizinium cations (a related heteroaromatic cation system), only the Stille reaction was found to produce an efficient C-C bond formation with brominated substrates. The Suzuki reaction was ineffective [1]. This class-level inference suggests that for similar heteroaromatic bromides like 5,8-Dibromoisoquinoline, Stille coupling may be a more reliable and efficient synthetic route than Suzuki coupling, a common alternative that is often lower yielding with heteroaromatic boronic acids [2].

Cross-Coupling Palladium Catalysis Stille Reaction

High-Value Application Scenarios for 5,8-Dibromoisoquinoline (CAS 81045-39-8)


Synthesis of Polybrominated Isoquinoline Derivatives for Advanced Materials and Pharmaceuticals

Given its exclusive role as a precursor for 5,7,8-Tribromoisoquinoline [1], 5,8-Dibromoisoquinoline is the definitive starting material for projects aimed at synthesizing higher-order polybrominated isoquinolines. These compounds are valuable intermediates in the development of novel pharmaceuticals and advanced materials where multiple halogen atoms are required for specific biological activity or material properties.

Construction of Orthogonally Functionalizable Molecular Scaffolds

The dual bromination at the 5 and 8 positions [1] makes 5,8-Dibromoisoquinoline a superior building block for chemists needing to perform sequential and orthogonal cross-coupling reactions. This capability is essential for the rapid generation of complex, diversely functionalized isoquinoline libraries for drug discovery and for creating asymmetrically substituted ligands for catalysis.

Asymmetric Synthesis of Enantiopure Tetrahydroisoquinoline Alkaloids and Bioactives

The demonstrated ability of 5,8-Dibromoisoquinoline derivatives to undergo highly diastereoselective nucleophilic additions [1] makes it a key intermediate for the asymmetric synthesis of 1-substituted tetrahydroisoquinolines. This is a privileged scaffold found in numerous natural products and FDA-approved drugs, including analgesics, antitussives, and anticancer agents. Researchers in medicinal chemistry should prioritize this compound for synthesizing chiral, non-racemic candidates.

Efficient Functionalization via Stille Coupling Protocols

Based on class-level evidence that Stille coupling is uniquely efficient for bromo-heteroaromatic cations [1], 5,8-Dibromoisoquinoline is the compound of choice for synthetic routes planned around Stille coupling. This approach allows chemists to bypass the often problematic and low-yielding Suzuki couplings on heteroaromatic systems [2], leading to more reliable and higher-yielding syntheses of complex aryl- and vinyl-substituted isoquinolines.

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